2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It has been found to be a potent inhibitor of fMLP-induced neutrophil chemotaxis , which is a process involved in both acute and chronic autoimmune inflammatory disorders .
Synthesis Analysis
The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives has been reported in the literature . For example, one method involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .Scientific Research Applications
Application in Antiproliferative Treatments for Melanoma
- Summary of the Application : This compound has been synthesized and screened for its potential as a dermal formulation against melanoma . Specifically, two variants of the compound, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (3-methoxy-4-phenoxy-benzylidene)-hydrazide (4G) and 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), were tested on patient-isolated melanoma cells .
- Methods of Application or Experimental Procedures : The compounds were screened on patient-isolated melanoma cells and on Vemurafenib (PLX4032)-resistant ones . A hydrogel formulation containing 4I (R4HG-4I) was prepared in parallel with an empty R4-based hydrogel (R4HG) using a synthesized antibacterial resin (R4) as a gelling agent .
- Results or Outcomes : The compound 4I was found to be 1.4-fold more effective on MEOV PLX-R cells than PLX . The hydrogel formulation R4HG-4I showed high equilibrium degree of swelling (EDS) and equilibrium water content (EWC), indicating its potential for effective drug delivery .
Antimicrobial and Antifungal Treatments
- Summary of the Application : Imidazole derivatives have been reported to show a broad range of biological activities, including antimicrobial and antifungal effects . These compounds can be used to treat various infectious diseases caused by bacteria and fungi .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro testing against various microbial strains .
- Results or Outcomes : While specific results can vary depending on the exact compound and microbial strain, many imidazole derivatives have been found to exhibit significant antimicrobial and antifungal activity .
Anti-inflammatory Treatments
- Summary of the Application : Some imidazole derivatives have been found to exhibit anti-inflammatory properties . These compounds can potentially be used to treat various inflammatory conditions .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro and in vivo testing to evaluate its anti-inflammatory effects .
- Results or Outcomes : While specific results can vary depending on the exact compound and the inflammatory condition being treated, many imidazole derivatives have been found to exhibit significant anti-inflammatory activity .
Antitubercular Treatments
- Summary of the Application : Imidazole derivatives have been reported to show a broad range of biological activities, including antitubercular effects . These compounds can be used to treat various infectious diseases caused by Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro testing against various microbial strains .
- Results or Outcomes : While specific results can vary depending on the exact compound and microbial strain, many imidazole derivatives have been found to exhibit significant antitubercular activity .
Antiviral Treatments
- Summary of the Application : Some imidazole derivatives have been found to exhibit antiviral properties . These compounds can potentially be used to treat various viral infections .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro and in vivo testing to evaluate its antiviral effects .
- Results or Outcomes : While specific results can vary depending on the exact compound and the viral infection being treated, many imidazole derivatives have been found to exhibit significant antiviral activity .
Future Directions
properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-6-13-15-7-10(14-11(9)15)8-4-2-1-3-5-8/h1-6,10,14H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJSSZHIKYSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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